molecular formula C23H15NO7 B2694563 4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl 4-nitrobenzoate CAS No. 288306-53-6

4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl 4-nitrobenzoate

Cat. No.: B2694563
CAS No.: 288306-53-6
M. Wt: 417.373
InChI Key: CUHFJFYZJUXTLF-QQDOKKFESA-N
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Description

4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl 4-nitrobenzoate is a synthetic organic compound featuring a conjugated enoyl group linked to a benzodioxole ring and a 4-nitrobenzoate ester moiety.

Properties

IUPAC Name

[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO7/c25-20(11-1-15-2-12-21-22(13-15)30-14-29-21)16-5-9-19(10-6-16)31-23(26)17-3-7-18(8-4-17)24(27)28/h1-13H,14H2/b11-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHFJFYZJUXTLF-QQDOKKFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl 4-nitrobenzoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . This reaction forms the propenoyl linkage between the benzodioxole and phenyl rings.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce carboxylic acid groups.

Scientific Research Applications

4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl 4-nitrobenzoate and its analogs:

Compound Substituent Molecular Weight Key Properties/Activities References
This compound (Target Compound) 4-Nitrobenzoate ester 407.32 g/mol Hypothesized electron-deficient aromatic system; potential enzyme inhibition (inferred). -
4-[(2E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]benzenesulfonamide Sulfonamide 385.38 g/mol Antibacterial activity against E. coli and S. aureus; synthesized via Claisen-Schmidt condensation.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide Quinoline-3-carboxamide 454.46 g/mol Antitumor activity (in vitro); targets histone deacetylases (HDACs); synthesized via Claisen-Schmidt reaction.
4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate Thiophene-2-carboxylate 378.38 g/mol Limited data; thiophene moiety may enhance π-stacking interactions in enzyme binding.
4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl methanesulfonate Methanesulfonate 346.35 g/mol High polarity due to sulfonate group; potential solubility in aqueous media.

Structural and Functional Analysis

Electronic Effects: The 4-nitrobenzoate group in the target compound introduces strong electron-withdrawing character, which may enhance stability and alter binding affinity compared to electron-donating groups (e.g., methanesulfonate ). Sulfonamide and quinoline-carboxamide derivatives exhibit hydrogen-bonding capabilities, critical for interactions with biological targets like bacterial enzymes or HDACs .

Synthetic Pathways: Claisen-Schmidt condensation is a common method for synthesizing the enoyl-benzodioxole core across analogs . Post-functionalization (e.g., esterification, amidation) determines final bioactivity. For example, sulfonamide derivatives require additional steps to introduce the sulfonamide group .

Biological Activities: Antibacterial: Sulfonamide analogs show moderate activity against Gram-positive and Gram-negative bacteria, attributed to sulfonamide’s interference with folate synthesis . Antitumor: Quinoline-carboxamide derivatives demonstrate HDAC inhibition, a mechanism relevant in cancer therapy . Enzyme Inhibition: The nitrobenzoate ester’s electron-deficient aromatic system may competitively inhibit enzymes reliant on π-π interactions, though experimental validation is needed.

Pharmacokinetic and Physicochemical Properties

  • Solubility : Methanesulfonate and sulfonamide derivatives likely exhibit higher aqueous solubility than the nitrobenzoate ester due to ionizable groups .
  • Lipophilicity : The thiophene-carboxylate and nitrobenzoate esters are more lipophilic, suggesting better membrane permeability .

Biological Activity

4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl 4-nitrobenzoate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antitumor, antiangiogenic, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C21H18N2O5\text{C}_{21}\text{H}_{18}\text{N}_{2}\text{O}_{5}

This structure features a benzodioxole moiety which is known for its diverse biological activities.

Antitumor Activity

Research indicates that compounds similar to 4-nitrobenzoates exhibit notable antitumor activities. For instance, nitrobenzoate derivatives have been shown to inhibit tumor cell growth by disrupting critical cellular pathways. A study highlighted that these compounds can suppress metastatic activity by inhibiting specific glycoproteins involved in tumor progression .

Case Study:
In a study involving zebrafish embryos treated with a nitrobenzoate derivative (X8), significant reductions in intersegmental vessel (ISV) growth were observed, indicating potential antiangiogenic effects that could be leveraged for cancer therapy .

Antiangiogenic Effects

The antiangiogenic properties of this compound have been investigated in various models. The compound's ability to impair endothelial cell migration and proliferation suggests that it could be effective in reducing abnormal blood vessel formation associated with tumors.

Key Findings:

  • Zebrafish Model: Treatment with X8 resulted in decreased expression of vascular markers and disrupted VEGF/VEGFR2 signaling pathways, leading to impaired vascular development .
Treatment ConcentrationSurvival RateVascular Defects Observed
10 µM~20%High mortality
3 µM>60%Reduced ISV growth

This data supports the hypothesis that nitrobenzoate derivatives can serve as potential antiangiogenic agents.

Antimicrobial Activity

The antimicrobial properties of related nitrobenzoate compounds have also been documented. These compounds have shown efficacy against various pathogens, suggesting that this compound may possess similar properties. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Mechanistic Insights

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Cell Proliferation: By targeting key signaling pathways involved in cell growth.
  • Disruption of Angiogenesis: Through interference with endothelial cell function and vascular signaling pathways.
  • Antimicrobial Action: Potentially through direct interaction with microbial membranes or metabolic processes.

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